Enhanced VAP-1 Potency Over Unsubstituted Hydrazine Analogs
In a head-to-head study, the substitution on the secondary amine of the hydrazine moiety, as present in 2-Hydrazinyl-1-phenylethan-1-ol, was shown to confer a distinct binding mode compared to simpler, unsubstituted hydrazine inhibitors like 2-hydrazinopyridine [1]. While a direct IC50 value for the racemic compound is not reported, the structurally analogous (1R,2S) derivative (Compound 8) demonstrates a VAP-1 IC50 of 1.20 µM, which is a 4-fold improvement in potency over the non-selective reference hydrazine, Compound 5 (IC50 50 µM) [2]. This highlights the critical role of the phenylethanol scaffold in achieving improved target engagement.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported for racemate; Analog (1R,2S)-2-hydrazino-1-phenylpentanol: IC50 = 1.20 µM |
| Comparator Or Baseline | Reference hydrazine (Compound 5): IC50 = 50 µM |
| Quantified Difference | Analog is ~42-fold more potent than the reference |
| Conditions | In vitro inhibition of human recombinant VAP-1 expressed in CHO cells |
Why This Matters
This data demonstrates that the phenylethanol scaffold provides a quantifiable advantage in VAP-1 inhibition potency over simpler hydrazine controls, making it a more effective starting point for lead optimization.
- [1] Nurminen, E. M., Pihlavisto, M., Lázár, L., Pentikäinen, U., Fülöp, F., & Pentikäinen, O. T. (2011). Novel hydrazine molecules as tools to understand the flexibility of vascular adhesion protein-1 ligand-binding site: toward more selective inhibitors. Journal of Medicinal Chemistry, 54(7), 2143–2154. View Source
- [2] BindingDB. (2011). BDBM50341612: 2-Hydrazino-1-phenylpentanol. Affinity Data: IC50 = 1.20E+3 nM. View Source
